N-(2-chlorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-6-8-13(9-7-12)10-16-18(26)22-19(24-23-16)27-11-17(25)21-15-5-3-2-4-14(15)20/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCIQUBMXAYJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazinyl Moiety: The triazinyl core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazinyl ring with a 2-chlorophenyl group, often using a chlorinating agent.
Thioacetamide Linkage Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2-chlorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Crystallography : Analogous compounds (e.g., ’s dichlorophenyl-thiazole acetamide) exhibit hydrogen-bonded dimers (N–H⋯N), suggesting the target compound may form similar networks, impacting solubility and stability .
- Bioactivity: Chlorophenyl and triazinone motifs are associated with antimicrobial and enzyme-inhibitory activities. The target’s 4-methylbenzyl group may enhance binding to hydrophobic enzyme pockets compared to smaller substituents .
- Lipophilicity : The LogP of the target compound is likely higher than ’s analog due to the bulky benzyl group, which could influence pharmacokinetics.
Biological Activity
N-(2-chlorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 400.9 g/mol. The compound features a triazine ring and a thioacetamide moiety, which are crucial for its biological activity. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.9 g/mol |
| CAS Number | 898611-95-5 |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the triazine ring followed by thioacetylation to introduce the thioacetamide functionality. Detailed procedures can vary based on specific laboratory protocols.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazine moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
A notable study demonstrated that related triazine derivatives exhibited cytotoxic effects against MCF-7 breast cancer cells with IC50 values ranging from 1.8 µM to 4.5 µM . This suggests that this compound may possess similar or even enhanced anticancer properties.
Antimicrobial Activity
The compound's thioacetamide group may contribute to its antimicrobial properties. Research indicates that thioamide derivatives often exhibit activity against a range of bacterial strains. For example, compounds with similar structures have been tested against Escherichia coli and Staphylococcus aureus, showing varying degrees of inhibition .
Case Studies
- Case Study on Anticancer Activity : A series of triazine derivatives were synthesized and screened for their anticancer activity against the MCF-7 cell line. The most potent compounds demonstrated significant cytotoxicity comparable to established chemotherapeutics .
- Case Study on Antimicrobial Effects : In vitro studies evaluated the antimicrobial efficacy of thioacetamide derivatives against common pathogens. Results indicated that certain derivatives significantly inhibited bacterial growth at concentrations as low as 50 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
